molecular formula C12H23NO4Si B11758823 (2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate

(2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate

Cat. No.: B11758823
M. Wt: 273.40 g/mol
InChI Key: VVNVZLCWJJHIBU-IUCAKERBSA-N
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Description

(2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butyldimethylsilyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-hydroxypyrrolidine-2-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.

    (2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-aminopyrrolidine-2-carboxylate: Contains an amino group instead of a ketone.

Uniqueness

The uniqueness of (2S,4S)-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H23NO4Si

Molecular Weight

273.40 g/mol

IUPAC Name

methyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C12H23NO4Si/c1-12(2,3)18(5,6)17-9-7-8(11(15)16-4)13-10(9)14/h8-9H,7H2,1-6H3,(H,13,14)/t8-,9-/m0/s1

InChI Key

VVNVZLCWJJHIBU-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@H](NC1=O)C(=O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(NC1=O)C(=O)OC

Origin of Product

United States

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